URAT1 Inhibitory Potency of CAS 1251608-78-2 Compared to Clinically Advanced URAT1 Inhibitors Lesinurad, Benzbromarone, and Dotinurad
N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide inhibits human URAT1-mediated ¹⁴C-uric acid uptake in HEK293 cells with an IC₅₀ of 3.06 μM (3,060 nM) [1]. This places the compound within the low micromolar potency range, exhibiting approximately 2-fold higher potency than lesinurad (IC₅₀ = 6.94 ± 2.41 μM in wild-type hURAT1 [2]; IC₅₀ = 30.0 μM in an alternative assay format [3]), but approximately 16-fold lower potency than benzbromarone (IC₅₀ = 0.190–0.22 μM [3] [4]) and approximately 82-fold lower potency than dotinurad (IC₅₀ = 0.0372 μM [3]). The compound's potency is superior to probenecid (IC₅₀ = 165 μM [3]) by approximately 54-fold. This intermediate potency profile positions CAS 1251608-78-2 as a moderate-affinity URAT1 ligand, potentially useful for probing structure-activity relationships where ultra-high potency is not required.
| Evidence Dimension | Human URAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.06 μM (3,060 nM) |
| Comparator Or Baseline | Lesinurad: IC₅₀ = 6.94 μM (WT hURAT1) to 30.0 μM; Benzbromarone: IC₅₀ = 0.190–0.22 μM; Dotinurad: IC₅₀ = 0.0372 μM; Probenecid: IC₅₀ = 165 μM |
| Quantified Difference | ~2.3-fold more potent than lesinurad (vs. 6.94 μM); ~16-fold less potent than benzbromarone; ~82-fold less potent than dotinurad; ~54-fold more potent than probenecid |
| Conditions | Target compound: HEK293 cells expressing human URAT1, ¹⁴C-uric acid substrate, 30 min incubation (BindingDB assay). Comparators: various assay formats across published studies; see individual sources for specific conditions. |
Why This Matters
The intermediate URAT1 potency of CAS 1251608-78-2 makes it a useful tool compound for dose-response studies where the steep inhibition curves of sub-nanomolar inhibitors may complicate kinetic analyses, while still providing sufficient target engagement for in vitro URAT1 pharmacology.
- [1] BindingDB Entry BDBM50603414 (CHEMBL5200839). IC₅₀ = 3.06E+3 nM for human URAT1 inhibition in HEK293 cells. Deposited 2023-06-24. View Source
- [2] Table 3, IC₅₀ Values of URAT1 Inhibitors in Wild-Type hURAT1 and K393 Mutants. PMC Article PMC9521027. Lesinurad IC₅₀ = 6.94 ± 2.41 μM (WT). View Source
- [3] Taniguchi T et al. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor. J Pharmacol Exp Ther, 2019, 371(1): 162-170. Dotinurad IC₅₀ = 0.0372 μM; Benzbromarone IC₅₀ = 0.190 μM; Lesinurad IC₅₀ = 30.0 μM; Probenecid IC₅₀ = 165 μM. View Source
- [4] Table 3, IC₅₀ Values of URAT1 Inhibitors in Wild-Type hURAT1. Benzbromarone (BM) IC₅₀ = 0.22 ± 0.14 μM (WT). PMC9521027. View Source
